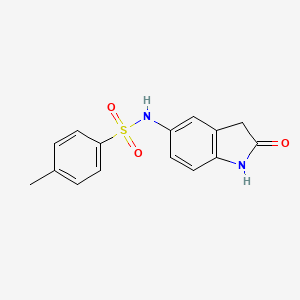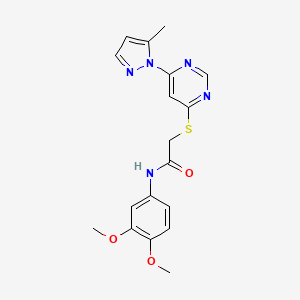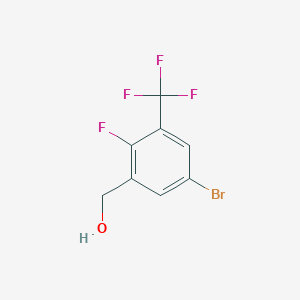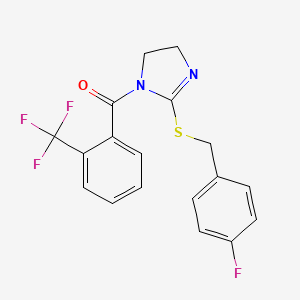
4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a sulfonamide group attached to a 2-oxoindoline moiety, which is further substituted with a methyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various fields.
Mechanism of Action
Target of Action
The compound, 4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors . They have been shown to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . In particular, some oxindole derivatives have shown promising inhibitory effects on carbonic anhydrase (CA) isoforms and protein kinases .
Mode of Action
The compound interacts with its targets, such as carbonic anhydrase and protein kinases, to exert its biological effects . The exact mode of interaction may vary depending on the specific target. For example, it may inhibit the activity of an enzyme, modulate a receptor’s function, or interfere with a cellular process.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibition of carbonic anhydrase can disrupt pH regulation and other processes in which bicarbonate ions play a role . Similarly, inhibition of protein kinases can affect signal transduction pathways, leading to changes in cell proliferation, differentiation, and survival .
Pharmacokinetics
The optimization and hybridization strategies used in the design of new compounds aim to produce agents that overcome many side effects and pharmacokinetics problems associated with the use of classical ones .
Result of Action
The compound’s action can lead to various molecular and cellular effects. For example, some oxindole derivatives have shown notable cytotoxicity toward human cancer cell lines . They can induce changes in the cell cycle and apoptosis, leading to growth inhibition and cell death .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide are not fully understood yet. It is known that indole derivatives, which include this compound, possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
The cellular effects of this compound are also not fully known. It has been found that some indole derivatives have notable cytotoxicity toward various human cancer cell lines . These compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not completely understood. It is known that indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not fully known. It is known that some indole derivatives have shown notable cytotoxicity toward various human cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not fully known. It is known that some indole derivatives have shown notable cytotoxicity toward various human cancer cell lines .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not fully known. It is known that some indole derivatives have shown notable cytotoxicity toward various human cancer cell lines .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not fully known. It is known that some indole derivatives have shown notable cytotoxicity toward various human cancer cell lines .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not fully known. It is known that some indole derivatives have shown notable cytotoxicity toward various human cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-oxoindoline-5-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: It has shown promise in biological studies, particularly in the investigation of enzyme inhibition and protein interactions.
Comparison with Similar Compounds
2-oxoindoline-based acetohydrazides: These compounds share the 2-oxoindoline core structure and have shown similar biological activities, particularly in anticancer research.
Quinoxaline derivatives: These compounds also exhibit enzyme inhibition properties and have been studied for their potential as dual EGFR and COX-2 inhibitors.
Uniqueness: 4-methyl-N-(2-oxoindolin-5-yl)benzenesulfonamide stands out due to its unique combination of a sulfonamide group with a 2-oxoindoline moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
4-methyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-10-2-5-13(6-3-10)21(19,20)17-12-4-7-14-11(8-12)9-15(18)16-14/h2-8,17H,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUXSCTYMQLEMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,5-dimethylphenyl)-2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}acetamide](/img/structure/B2532552.png)



![N-[3-(2H-1,3-benzodioxol-5-yl)-8-methyl-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2532561.png)
![(E)-isopropyl 6-(2-methoxystyryl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2532562.png)
![5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2532563.png)

![1-[3-(Trifluoromethyl)benzoyl]piperidin-3-ol](/img/structure/B2532565.png)
![Methyl 4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanoate](/img/structure/B2532566.png)
![3'-methoxy-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2532567.png)
